molecular formula C7H11Cl2FN2 B8106901 1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B8106901
M. Wt: 213.08 g/mol
InChI Key: LAPSSXQERAHMRK-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2. It is a fluorinated pyridine derivative, which is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 6-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with target proteins and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(6-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds such as:

  • 1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
  • 2-(6-Fluoropyridin-2-yl)ethan-1-amine

These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring, which can influence their chemical reactivity and biological activity. The unique positioning of the fluorine atom in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

1-(6-fluoropyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPSSXQERAHMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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